molecular formula C9H12ClN3O4 B2757353 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 941117-65-3

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2757353
CAS RN: 941117-65-3
M. Wt: 261.66
InChI Key: JKESSSFUCRWDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H12ClN3O4 . It is used for research purposes .


Physical And Chemical Properties Analysis

The molecular weight of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is 261.66 . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Heterocyclic Chemistry

In the field of heterocyclic chemistry, derivatives similar to 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione serve as key intermediates for synthesizing complex heterocyclic compounds. For instance, the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid has led to the creation of pyrimido[4,5-b][1,4]thiazines, highlighting the compound's utility in developing novel heterocyclic structures with potential pharmacological activities (Clark & Southon, 1974).

Synthesis of Biologically Active Compounds

The compound has also been pivotal in the synthesis of biologically active molecules. A notable example is the synthesis of pyrido[1,2-c]pyrimidine-1,3-dione derivatives, showcasing an optimized synthetic approach that forms the core structure of new classes of antibacterial agents. This underscores the compound's significant role in medicinal chemistry for creating antibacterial agents with a new mechanism of action (Rosen, German, & Kerns, 2009).

Antimicrobial Activity

Derivatives containing the pyrimidine ring structure, akin to 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and investigated for their potential antimicrobial activities. The synthesis of new Schiff bases of Pyrido[1,2-A] Pyrimidine derivatives with certain amino acids has demonstrated significant antimicrobial effects, indicating the compound's utility in developing novel antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).

Anticancer and Antimicrobial Activities

Research on pyrrolo[2,3‐d]pyrimidines, which can be derived from the compound , has revealed their potential in anticancer and antimicrobial applications. The reactions of 6-amino-3,4-dihydro-2-methoxy-4-oxopyrimidine with chloroacetaldehyde and chloroacetyl chloride, leading to novel ring systems with significant biological activities, exemplify the compound's versatility in contributing to the development of new therapeutic agents (Quijano et al., 1990).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c1-17-3-2-13-7(11)6(5(14)4-10)8(15)12-9(13)16/h2-4,11H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKESSSFUCRWDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C(=O)NC1=O)C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

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